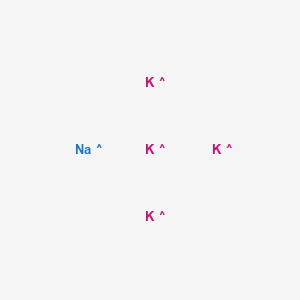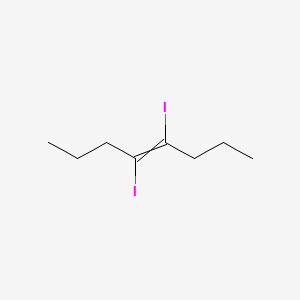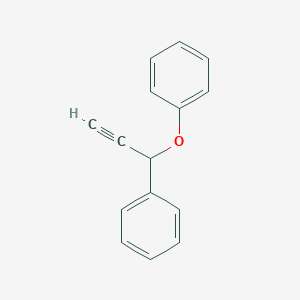
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclohexadienone ring
Vorbereitungsmethoden
The synthesis of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the bromination of 4-methylcyclohexa-2,5-dien-1-one using bromine in the presence of a suitable solvent, such as glacial acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve the use of bromide-bromate salts in an aqueous acidic medium, which provides a more environmentally friendly and cost-effective approach . This method allows for the recycling of the aqueous acidic filtrate, making the process more sustainable.
Analyse Chemischer Reaktionen
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of cyclohexadienols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of stable complexes with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dibromo-4-chloroaniline: This compound has a similar brominated structure but differs in its functional groups and applications.
2,6-Dibromo-4-fluoroaniline: This compound contains a fluorine atom instead of a chlorine atom, leading to different chemical properties and reactivity.
2,6-Dibromo-4-methylaniline:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
113851-99-3 |
|---|---|
Molekularformel |
C8H6Br2Cl2O |
Molekulargewicht |
348.84 g/mol |
IUPAC-Name |
2,6-dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Br2Cl2O/c1-8(7(11)12)2-4(9)6(13)5(10)3-8/h2-3,7H,1H3 |
InChI-Schlüssel |
GLQWPOAVAYIEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)Br)Br)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)








![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)

![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)


